molecular formula C6H6F2O3 B13556326 rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate CAS No. 142144-44-3

rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate

Cat. No.: B13556326
CAS No.: 142144-44-3
M. Wt: 164.11 g/mol
InChI Key: QVHBGEHYPOOEQS-DMTCNVIQSA-N
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Description

rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure with difluoro and formyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of difluorocarbene with an appropriate olefin, followed by formylation and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopropane derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The difluoro and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl(1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
  • rac-methyl(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
  • rac-methyl(1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride

Uniqueness

rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is unique due to its specific combination of difluoro and formyl substituents on the cyclopropane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

142144-44-3

Molecular Formula

C6H6F2O3

Molecular Weight

164.11 g/mol

IUPAC Name

methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1

InChI Key

QVHBGEHYPOOEQS-DMTCNVIQSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C1(F)F)C=O

Canonical SMILES

COC(=O)C1C(C1(F)F)C=O

Origin of Product

United States

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